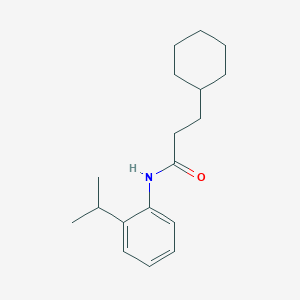
4-methoxyphenyl myristate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxyphenyl myristate, is an organic compound with the molecular formula C21H34O3 and a molecular weight of 334.49 g/mol . This compound is an ester derived from myristic acid and 4-methoxyphenol. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of myristic acid, 4-methoxyphenyl ester, typically involves the esterification of myristic acid with 4-methoxyphenol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification process. The reaction conditions, including temperature and pressure, are optimized to ensure maximum conversion and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 4-methoxyphenyl myristate, can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield myristic acid and 4-methoxyphenol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: The phenolic group can undergo oxidation to form quinones under oxidative conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed:
Hydrolysis: Myristic acid and 4-methoxyphenol.
Reduction: Myristyl alcohol and 4-methoxyphenol.
Oxidation: Quinones and carboxylic acids.
Aplicaciones Científicas De Investigación
4-methoxyphenyl myristate, has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of cosmetics, fragrances, and as a plasticizer in polymer industries.
Mecanismo De Acción
The mechanism of action of myristic acid, 4-methoxyphenyl ester, involves its interaction with various molecular targets and pathways:
Lipid Metabolism: The ester can be hydrolyzed to release myristic acid, which is involved in lipid metabolism and can act as a lipid anchor in biomembranes.
Antioxidant Activity: The phenolic group can scavenge free radicals, thereby exhibiting antioxidant properties.
Anti-inflammatory and Anticancer Activities: The compound can modulate signaling pathways involved in inflammation and cancer, including the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Myristic Acid: A saturated fatty acid with the molecular formula C14H28O2.
4-Methoxyphenol: An aromatic compound with the molecular formula C7H8O2.
Ethyl Myristate: An ester of myristic acid and ethanol with similar applications in cosmetics and fragrances.
Uniqueness: 4-methoxyphenyl myristate, is unique due to its combined properties of myristic acid and 4-methoxyphenol. This combination imparts both lipid-modulating and antioxidant activities, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C21H34O3 |
|---|---|
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
(4-methoxyphenyl) tetradecanoate |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-21(22)24-20-17-15-19(23-2)16-18-20/h15-18H,3-14H2,1-2H3 |
Clave InChI |
BYCQJIJKYKHTRV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)OC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methylphenoxy)-N-(6-{[(4-methylphenoxy)acetyl]amino}-2-pyridinyl)acetamide](/img/structure/B310843.png)


![Methyl 2-[(2-phenylbutanoyl)amino]benzoate](/img/structure/B310847.png)









